3-(1H-1,2,3-Triazol-1-yl)pyridine

説明

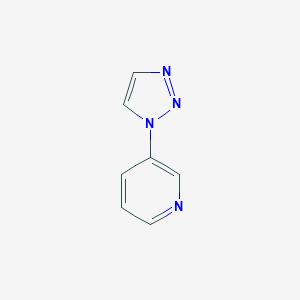

Structure

3D Structure

特性

IUPAC Name |

3-(triazol-1-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMCHGXHLGATQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Initial Screening of 3-(1H-1,2,3-triazol-1-yl)pyridine for Anticonvulsant Activity

This guide provides a comprehensive technical overview of the initial preclinical screening of the novel compound, 3-(1H-1,2,3-triazol-1-yl)pyridine, for potential anticonvulsant activity. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiepileptic drugs (AEDs). The methodologies and rationale described herein are grounded in established preclinical models and aim to provide a robust framework for the preliminary assessment of this compound's therapeutic potential.

Introduction: The Therapeutic Promise of Triazole Derivatives in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability profiles. The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry due to its unique chemical properties, including its ability to form hydrogen bonds, its dipolar nature, and its metabolic stability. A number of compounds incorporating the triazole ring have demonstrated a broad spectrum of biological activities, including anticonvulsant effects. The rationale for investigating this compound stems from the hypothesis that the combination of the triazole ring with a pyridine nucleus—a common feature in various neuroactive compounds—could lead to a favorable pharmacological profile for seizure suppression.

Preclinical Screening Cascade: A Phased Approach to Anticonvulsant Drug Discovery

The initial evaluation of a candidate compound's anticonvulsant potential typically follows a well-defined screening cascade, designed to efficiently identify promising molecules while minimizing resource expenditure. This process begins with broad-based, acute in vivo screening models before progressing to more specialized and chronic models. The initial screening phase is critical for establishing a preliminary profile of a compound's efficacy, potency, and neurotoxicity.

The workflow for the initial screening of this compound is depicted below:

Caption: Initial anticonvulsant screening workflow for this compound.

Core Experimental Protocols for Initial Screening

The following sections detail the step-by-step methodologies for the primary in vivo assays used in the initial screening of this compound.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures. It assesses the ability of a compound to prevent the tonic hindlimb extension phase of a supramaximal electrical stimulus.

Protocol:

-

Animal Model: Adult male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group is also included.

-

Time to Peak Effect: The time of testing after drug administration should coincide with the presumed time of peak effect, often determined in preliminary studies (typically 30-60 minutes for i.p. administration).

-

Electrical Stimulation: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).

-

Endpoint Measurement: The presence or absence of the tonic hindlimb extension is recorded. The abolition of this response is considered the endpoint for anticonvulsant activity.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify compounds that may be effective against myoclonic and absence seizures. Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures.

Protocol:

-

Animal Model: Adult male Swiss albino mice (20-25 g) are used.

-

Compound Administration: Similar to the MES test, the test compound is administered i.p. at various doses, alongside a vehicle control group.

-

PTZ Administration: At the time of peak effect of the test compound, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation Period: Animals are observed for 30 minutes following PTZ injection.

-

Endpoint Measurement: The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.

-

Data Analysis: The percentage of animals protected from clonic seizures is determined for each dose group, and the ED50 is calculated.

Neurotoxicity Screening: The Rotarod Test

A crucial aspect of early anticonvulsant screening is the assessment of potential motor impairment, a common side effect of AEDs. The rotarod test is the standard assay for this purpose.

Protocol:

-

Apparatus: A rotating rod apparatus (e.g., 3 cm diameter, rotating at 6-10 rpm) is used.

-

Animal Training: Mice are pre-trained on the rotarod for a set duration (e.g., 1-2 minutes) for at least two consecutive trials before the test day. Only animals that successfully remain on the rod are selected.

-

Compound Administration: The test compound is administered at the same doses used in the efficacy studies.

-

Testing: At the time of peak effect, each mouse is placed on the rotating rod, and the time it remains on the rod is recorded, up to a cutoff time (e.g., 120 seconds).

-

Endpoint Measurement: An animal is considered to have failed the test if it falls off the rod before the cutoff time.

-

Data Analysis: The percentage of animals exhibiting motor impairment is calculated for each dose. The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.

Data Interpretation and The Protective Index

The initial screening provides key quantitative data that allows for a preliminary assessment of the compound's potential.

| Parameter | Description |

| ED50 (MES Test) | The dose of the compound that protects 50% of animals from tonic hindlimb extension. |

| ED50 (scPTZ Test) | The dose of the compound that protects 50% of animals from generalized clonic seizures. |

| TD50 (Rotarod Test) | The dose of the compound that causes motor impairment in 50% of animals. |

| Protective Index (PI) | The ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a wider margin of safety. |

A promising anticonvulsant candidate would ideally exhibit a low ED50 in one or both seizure models and a high TD50, resulting in a favorable Protective Index.

Potential Mechanisms of Action of Triazole-Based Anticonvulsants

While the precise mechanism of action of this compound would require dedicated investigation, the anticonvulsant activity of other triazole-containing compounds has been attributed to several mechanisms. These include:

-

Modulation of Voltage-Gated Sodium Channels: Many established AEDs, such as carbamazepine and phenytoin, exert their effects by blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.

-

Enhancement of GABAergic Neurotransmission: Potentiation of the inhibitory neurotransmitter GABA, either by acting on GABA-A receptors or by inhibiting GABA-transaminase, is another common mechanism for anticonvulsant drugs.

-

Interaction with other targets: Other potential targets include voltage-gated calcium channels and the SV2A protein.

The structural features of this compound, particularly the presence of the nitrogen-rich triazole and pyridine rings, suggest that it may interact with one or more of these targets. Further mechanistic studies, such as electrophysiological recordings and binding assays, would be necessary to elucidate its specific mode of action.

Conclusion and Future Directions

The initial screening paradigm outlined in this guide provides a robust and efficient framework for the preliminary evaluation of this compound as a potential anticonvulsant agent. The data generated from the MES, scPTZ, and rotarod tests will be instrumental in making a go/no-go decision for further development. Should the compound demonstrate promising activity and a favorable safety margin, subsequent steps would involve more comprehensive characterization, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and reduce toxicity.

-

Chronic Epilepsy Models: Evaluation in models that more closely mimic the human condition, such as kindling models.

-

Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets of the compound.

This systematic approach will ensure that only the most promising candidates progress through the drug development pipeline, ultimately contributing to the discovery of new and improved treatments for epilepsy.

References

-

Triazole-Containing Compounds as Anticonvulsant Agents. (Source: National Center for Biotechnology Information, URL: [Link])

-

Preclinical Models of Seizure and Epilepsy. (Source: National Center for Biotechnology Information, URL: [Link])

-

The NINDS Anticonvulsant Screening Program. (Source: National Institute of Neurological Disorders and Stroke, URL: [Link])

-

Rotarod Test for Motor Coordination in Mice. (Source: JoVE (Journal of Visualized Experiments), URL: [Link])

A Senior Application Scientist's Guide to the Structural Elucidation of Novel 3-(1H-1,2,3-Triazol-1-yl)pyridine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of a Privileged Scaffold

The 3-(1H-1,2,3-triazol-1-yl)pyridine motif represents a significant "privileged scaffold" in modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and rigid, planar structure have led to its incorporation into a wide array of compounds with promising applications, including as anticancer agents, antivirals, and functional materials. The unambiguous determination of the molecular structure of novel derivatives is, therefore, a critical step that underpins all subsequent biological and material characterization.

This guide provides an in-depth, experience-driven approach to the structural elucidation of this specific heterocyclic system. It moves beyond a simple recitation of techniques to explain the strategic rationale behind the experimental workflow, emphasizing a self-validating, multi-technique approach that ensures the highest level of confidence in the final assigned structure.

The Core Challenge: Unambiguous Connectivity and Isomerism

The primary challenge in the structural elucidation of these compounds lies in definitively proving the connectivity between the pyridine and triazole rings at the N1 position of the triazole. Furthermore, depending on the synthetic route (e.g., "click chemistry" or other cyclization methods), there can be a risk of forming regioisomers, such as the 1,4- versus the 1,5-disubstituted triazole. Our analytical strategy must be designed to unequivocally resolve these ambiguities.

An Integrated Analytical Workflow

A robust structural elucidation workflow is not a linear process but an integrated, cyclical one where data from multiple techniques corroborate each other. The insights from one experiment inform the next, building a cohesive and self-validating structural argument.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) serves as the initial and most crucial checkpoint. Its primary role is to confirm the molecular weight of the synthesized compound, providing immediate evidence of a successful reaction.

Expertise & Causality: We typically employ high-resolution mass spectrometry (HRMS) techniques like ESI-TOF (Electrospray Ionization - Time of Flight). Why? Because HRMS provides a highly accurate mass measurement (typically to four decimal places). This accuracy is sufficient to calculate a molecular formula and confirm that the elemental composition matches the target molecule, which is a far more rigorous validation than low-resolution MS.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution must be free of any particulate matter.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Use positive ion mode, as the pyridine and triazole nitrogens are readily protonated. The expected ion is [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., 100-1000 m/z).

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured accurate mass to the theoretically calculated mass. The mass error should be less than 5 ppm.

Trustworthiness (Self-Validation): The system is self-validating through the isotopic pattern. The observed distribution and intensity of the isotopic peaks (e.g., M+1, M+2) must match the theoretical pattern calculated for the proposed molecular formula. This provides a secondary layer of confirmation beyond just the accurate mass of the monoisotopic peak.

| Parameter | Expected Observation | Purpose |

| Molecular Ion Peak | [M+H]⁺ corresponding to the target molecular weight. | Confirms the mass of the synthesized compound. |

| Accurate Mass | Mass error < 5 ppm from the theoretical value. | Determines the elemental composition. |

| Isotopic Pattern | Matches the calculated pattern for the proposed formula. | Validates the elemental composition. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Tool

NMR is the cornerstone of structural elucidation for these molecules. While ¹H NMR provides the initial overview of the proton environment, a full suite of 2D NMR experiments is non-negotiable for unambiguous proof of the pyridine-triazole connectivity.

¹H and ¹³C NMR: The Initial Blueprint

-

¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons). For a typical this compound core, you should expect to see:

-

Four distinct signals for the pyridine ring protons.

-

One sharp singlet for the triazole proton (typically δ 8.0-9.0 ppm).

-

-

¹³C NMR: Shows the number of unique carbon environments. The chemical shifts are indicative of the electronic environment (e.g., carbons adjacent to nitrogen are deshielded and appear at a higher ppm).

2D NMR: Proving the Connectivity

This is where we move from a proposed structure to a confirmed one. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the single most critical experiment for this scaffold.

Expertise & Causality: The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons. To definitively prove the N1-connectivity between the pyridine C3 and the triazole ring, we must observe a correlation between the pyridine proton at the C2 position (H2) and the triazole carbon at the C5 position. This correlation can only exist if the rings are connected as proposed.

Caption: Key HMBC correlation confirming connectivity.

Experimental Protocol: 2D NMR (HSQC & HMBC)

-

Sample Preparation: Prepare a concentrated solution (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of polar organic compounds.

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H spectrum.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

HSQC Acquisition: Run a standard Heteronuclear Single Quantum Coherence (HSQC) experiment. This will correlate each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the ¹³C spectrum.

-

HMBC Acquisition: Run a standard Heteronuclear Multiple Bond Correlation (HMBC) experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 2- and 3-bond correlations.

-

Data Analysis:

-

Use the HSQC to assign all protonated carbons.

-

In the HMBC spectrum, look for the key cross-peak between the pyridine H2 proton and the triazole C5 carbon.

-

Use other HMBC correlations (e.g., from the triazole proton to pyridine carbons) to build a complete, self-consistent network of correlations that validates the entire structure.

-

| NMR Experiment | Question Answered | Key Observation for this Scaffold |

| ¹H NMR | How many types of protons are present and what are their ratios? | Four pyridine proton signals and one triazole proton singlet. |

| ¹³C NMR | How many types of carbons are present? | Five pyridine carbon signals and two triazole carbon signals. |

| HSQC | Which proton is attached to which carbon? | Direct one-bond C-H correlations for all protonated carbons. |

| HMBC | What are the long-range (2-3 bond) C-H connections? | Critical: A cross-peak between the pyridine H2 and the triazole C5. |

FT-IR Spectroscopy: Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and straightforward technique used to confirm the presence of key functional groups and to verify the absence of starting materials (e.g., the disappearance of an azide or alkyne stretch).

Expertise & Causality: While NMR and MS define the molecular skeleton, IR provides orthogonal confirmation of the types of bonds present. For this scaffold, we are looking for characteristic vibrations of the aromatic C-H and C=N bonds within the pyridine and triazole rings. Its real power lies in what is absent. If the synthesis involved a click reaction, the complete disappearance of the sharp, strong azide stretch (~2100 cm⁻¹) is compelling evidence of a complete reaction.

Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic pyridine and triazole rings. |

| ~1600-1450 | C=C and C=N Ring Stretching | Characteristic of the heterocyclic ring systems. |

| ~2100 | (Absence of) Azide (N₃) Stretch | Confirms consumption of azide starting material in click chemistry. |

Single Crystal X-Ray Crystallography: The Ultimate Arbiter

When an unambiguous, publication-quality structure is required, or when the molecule crystallizes well, single-crystal X-ray crystallography provides the ultimate proof. It generates a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation.

Expertise & Causality: While NMR provides connectivity information in solution, X-ray crystallography provides a direct image of the molecule in the solid state. This can be invaluable for resolving subtle stereochemical or isomeric ambiguities that may be difficult to parse by NMR alone. It is the gold standard for structural proof.

Conclusion: A Synthesis of Evidence

The structural elucidation of novel this compound derivatives is not achieved by a single technique but by the logical synthesis of data from a suite of orthogonal analytical methods. A high-resolution mass spectrum confirms the elemental composition, NMR spectroscopy maps the intricate atomic connectivity, and FT-IR verifies the functional group landscape. Each piece of data serves as a check on the others, creating a self-validating system that culminates in a structural assignment of the highest possible confidence. This rigorous, multi-faceted approach is the hallmark of sound scientific practice in chemical research.

References

-

Title: Synthesis, characterization and in vitro biological evaluation of 1,2,3-triazole-pyridine hybrids as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters, Volume 30, Issue 24, 2020. URL: [Link]

A Technical Guide to Preliminary In-Vitro Cytotoxicity Studies of 3-(1H-1,2,3-triazol-1-yl)pyridine

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for research and informational purposes only. All laboratory procedures should be conducted in accordance with established safety protocols and institutional guidelines.

Introduction

The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The pyridine ring, another key heterocyclic structure, is also a common feature in many therapeutic agents. The conjugation of these two heterocycles, as in 3-(1H-1,2,3-triazol-1-yl)pyridine, presents a molecule with considerable potential for novel drug discovery. Preliminary in-vitro cytotoxicity screening is a critical first step in evaluating the anticancer potential of such a compound. This guide provides a comprehensive framework for conducting these initial studies, emphasizing robust experimental design and data interpretation.

Part 1: Foundational Experimental Design

The initial assessment of a novel compound's cytotoxic potential requires a systematic approach. The selection of appropriate cancer cell lines is paramount and should ideally represent different cancer types to ascertain the compound's spectrum of activity. A preliminary screening panel could include, for example, a breast cancer cell line (e.g., MCF-7), a lung cancer cell line (e.g., A549), and a colon cancer cell line (e.g., HCT116). The use of a non-cancerous cell line (e.g., human dermal fibroblasts) is also highly recommended to assess for selective cytotoxicity against cancer cells.

Experimental Workflow

The overall workflow for the preliminary cytotoxicity assessment is depicted below. This process ensures a logical progression from initial cell viability screening to more detailed mechanistic studies.

Figure 1: A generalized workflow for the in-vitro cytotoxicity assessment of a novel compound.

Part 2: Core Cytotoxicity Assays

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH).

Apoptosis Assay: Elucidating the Mode of Cell Death

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay can be performed using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentration of this compound for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and concise manner.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast | 48 | Example Value |

| A549 | Lung | 48 | Example Value |

| HCT116 | Colon | 48 | Example Value |

| Fibroblasts | Non-cancerous | 48 | Example Value |

Note: The IC50 values are hypothetical and should be replaced with experimental data.

Potential Signaling Pathway Involvement

While preliminary studies may not definitively elucidate the mechanism of action, the mode of cell death can provide initial clues. If apoptosis is confirmed, it suggests the involvement of specific signaling pathways.

Figure 2: A simplified diagram of potential apoptotic pathways that could be activated by a cytotoxic compound.

Conclusion

This guide outlines a robust and logical framework for the preliminary in-vitro cytotoxicity assessment of this compound. By employing a panel of cancer cell lines, utilizing a combination of cytotoxicity assays, and carefully analyzing the data, researchers can gain valuable insights into the compound's anticancer potential and its mode of action. These initial findings are crucial for guiding further preclinical development.

References

-

Title: A review on the synthesis and therapeutic potentials of 1,2,3-triazole derivatives. Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: The MTT assay for estimating cell viability and proliferation. Source: Methods in Molecular Biology URL: [Link]

-

Title: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity. Source: Current Protocols in Toxicology URL: [Link]

-

Title: Detection of Apoptosis Using the Annexin V-FITC Assay. Source: Methods in Molecular Biology URL: [Link]

Methodological & Application

Application Note & Protocol: A Modular Approach to the Synthesis of Pyridine-Pyrazole Amides with 1,2,3-Triazole Linkers

Authored by: A Senior Application Scientist

Introduction

The convergence of privileged scaffolds in medicinal chemistry often yields hybrid molecules with enhanced biological activity and optimized physicochemical properties. Pyridine and pyrazole cores are prominent examples, frequently found in blockbuster drugs due to their ability to engage in a wide range of biological interactions. The 1,2,3-triazole linker, often introduced via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a superior bioisostere for the amide bond, offering improved stability, synthetic accessibility, and hydrogen bonding capabilities. This document provides a detailed protocol for the synthesis of a library of pyridine-pyrazole amides connected by a 1,2,3-triazole linker, a strategy with significant potential in drug discovery for identifying novel kinase inhibitors, anti-infective agents, and other therapeutics.

This protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development. It outlines a modular three-stage synthetic approach, emphasizing the rationale behind procedural steps and providing a self-validating framework for the successful synthesis and characterization of the target compounds.

Synthetic Strategy Overview

The overall synthetic strategy is a convergent approach, involving the independent synthesis of two key building blocks: a pyridine-azide and a pyrazole-alkyne. These intermediates are then coupled using the CuAAC reaction, followed by an amide bond formation to yield the final target molecules. This modular design allows for the rapid generation of a diverse library of compounds by simply varying the substitution on the initial pyridine and pyrazole starting materials.

Figure 1: Convergent synthetic workflow for pyridine-pyrazole amides with 1,2,3-triazole linkers.

PART 1: Synthesis of Key Intermediates

Protocol for Synthesis of 2-Azido-4-methylpyridine (Pyridine-Azide Intermediate)

This protocol details the conversion of a commercially available chloropyridine to the corresponding azide via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen facilitates this substitution.

Materials:

-

2-chloro-4-methylpyridine

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-4-methylpyridine (1.0 eq) and dimethylformamide (DMF, 5 mL per 1 mmol of chloropyridine).

-

Addition of Azide: Add sodium azide (1.5 eq) portion-wise to the stirred solution at room temperature. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-azido-4-methylpyridine.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Yield: 85-95%.

Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and IR spectroscopy. A characteristic peak for the azide group should be observed in the IR spectrum around 2100 cm-1.

Protocol for Synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid (Pyrazole-Alkyne Intermediate)

This protocol describes the N-alkylation of a pyrazole carboxylic acid with propargyl bromide to introduce the terminal alkyne functionality necessary for the click reaction.

Materials:

-

1H-pyrazole-4-carboxylic acid

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

-

Hydrochloric acid (1 M HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 1H-pyrazole-4-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (10 mL per 1 mmol of pyrazole).

-

Addition of Alkylating Agent: Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours. Monitor the reaction by TLC (Mobile phase: 9:1 DCM:Methanol).

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Acidification and Extraction: Redissolve the residue in water (50 mL) and acidify to pH 2-3 with 1 M HCl. Extract the product with dichloromethane (3 x 40 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Expected Yield: 70-85%.

Characterization: Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry. The presence of the alkyne proton should be visible in the 1H NMR spectrum as a triplet around 2.5 ppm.

PART 2: Assembly via Click Chemistry and Amide Coupling

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of this synthesis, forming the stable 1,2,3-triazole linker. This protocol uses copper(II) sulfate and a reducing agent (sodium ascorbate) to generate the active copper(I) catalyst in situ.

Materials:

-

2-Azido-4-methylpyridine (from Part 1.1)

-

1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid (from Part 1.2)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H2O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the pyrazole-alkyne intermediate (1.0 eq) and the pyridine-azide intermediate (1.05 eq) in a 1:1 mixture of t-BuOH and water (10 mL per 1 mmol of pyrazole-alkyne).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water (1 mL).

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture should turn from a pale blue to a greenish-yellow color, indicating the formation of the Cu(I) species.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The product will often precipitate out of the solution as a solid.

-

Work-up: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water, followed by a cold non-polar solvent like diethyl ether. If no precipitate forms, concentrate the reaction mixture and proceed with purification.

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: >90%.

Characterization: The formation of the triazole ring can be confirmed by the disappearance of the azide peak in the IR spectrum and the appearance of a new singlet in the 1H NMR spectrum between 7.5 and 8.5 ppm corresponding to the triazole proton.

Protocol for Amide Coupling

The final step involves the formation of an amide bond between the carboxylic acid of the triazole intermediate and a desired amine. This protocol uses HATU as a coupling agent, which is known for its high efficiency and low rate of racemization.

Materials:

-

1-(1-((4-methylpyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxylic acid (from Part 2.1)

-

Desired primary or secondary amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid intermediate (1.0 eq), HATU (1.2 eq), and the desired amine (1.1 eq).

-

Solvent and Base: Dissolve the solids in anhydrous DMF (5 mL per 0.5 mmol of carboxylic acid). Add DIPEA (2.5 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into water (50 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with 5% aqueous lithium chloride solution (to remove DMF), followed by saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The final compound can be purified by flash column chromatography on silica gel or by preparative HPLC.

Expected Yield: 60-90%.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm its structure and purity.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1.1 | SNAr | 2-chloropyridine, NaN3 | DMF | 80 | 12-16 | 85-95 |

| 1.2 | N-Alkylation | Pyrazole, Propargyl bromide, K2CO3 | ACN | Reflux | 8-12 | 70-85 |

| 2.1 | CuAAC | Azide, Alkyne, CuSO4, Na-Ascorbate | t-BuOH/H2O | RT | 12-24 | >90 |

| 2.2 | Amide Coupling | Carboxylic acid, Amine, HATU, DIPEA | DMF | RT | 4-8 | 60-90 |

Visualizing the Key Transformations

Figure 2: Key bond-forming reactions in the synthesis of pyridine-pyrazole amides.

Troubleshooting and Expert Insights

-

Low Yield in SNAr: Ensure the DMF is anhydrous. Water can compete with the azide as a nucleophile. If the starting material is particularly electron-rich, a higher temperature or a different solvent like DMSO may be required.

-

Poor Solubility in CuAAC: If the starting materials are not soluble in the t-BuOH/water mixture, other solvent systems such as DMSO/water or THF/water can be employed. The use of a ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can accelerate the reaction and improve yields, especially with sterically hindered substrates.

-

Side Reactions in Amide Coupling: The use of HATU generally minimizes side reactions. However, if epimerization is a concern with chiral amines, the reaction should be run at 0 °C. Ensure the amine is of high purity as impurities can interfere with the coupling reaction.

Conclusion

This application note provides a robust and versatile protocol for the synthesis of pyridine-pyrazole amides linked by a 1,2,3-triazole moiety. The modular nature of this synthetic route allows for the creation of diverse chemical libraries for screening in drug discovery programs. By understanding the rationale behind each step, researchers can adapt and troubleshoot these procedures to suit their specific synthetic targets.

References

Troubleshooting & Optimization

improving yield and purity in 3-(1H-1,2,3-triazol-1-yl)pyridine synthesis

Welcome to the technical support center for the synthesis of 3-(1H-1,2,3-triazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve yield and purity in your experiments.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical and agrochemical compounds. The 1,2,3-triazole moiety, often introduced via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, serves as a stable and versatile linker in bioactive molecules. This guide will walk you through the critical aspects of this synthesis, from the preparation of precursors to the final purification of the target molecule, with a focus on overcoming common challenges to achieve high yield and purity.

General Reaction Scheme

The most common and efficient route to synthesize this compound is through the CuAAC reaction between 3-ethynylpyridine and 3-azidopyridine.

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Low or No Product Yield

| Potential Cause | Explanation | Recommended Solution |

| Inactive Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use a freshly prepared solution of sodium ascorbate to reduce Cu(II) to Cu(I) in situ.[1] - Consider using a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst. |

| Poor Quality Starting Materials | Impurities in 3-ethynylpyridine or 3-azidopyridine can inhibit the catalyst or participate in side reactions. | - Purify the starting materials before use. 3-ethynylpyridine can be distilled, and 3-azidopyridine can be purified by column chromatography. - Confirm the purity of your starting materials by NMR or GC-MS. |

| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and solubility of reactants. | - A mixture of t-BuOH/H₂O (1:1 or 2:1) is generally effective.[2] - For less polar substrates, THF, DMF, or DMSO can be used. A co-solvent system may be necessary to ensure all reactants are in solution. |

| Suboptimal Temperature | The reaction temperature affects the rate of the CuAAC reaction. While many click reactions proceed at room temperature, some may require heating. | - Start the reaction at room temperature. If the reaction is slow (monitor by TLC or LC-MS), gradually increase the temperature to 40-60°C.[3][4] |

Presence of Multiple Spots on TLC (Impure Product)

| Potential Cause | Explanation | Recommended Solution |

| Homocoupling of Alkyne | In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of 3-ethynylpyridine to form 1,4-di(pyridin-3-yl)buta-1,3-diyne.[1] | - Degas the solvent and run the reaction under an inert atmosphere. - Use a slight excess of sodium ascorbate to maintain a reducing environment.[1] |

| Formation of Regioisomers | While the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form, especially if the reaction is run at high temperatures without a catalyst. | - Ensure an efficient Cu(I) catalyst system is used. The catalyzed reaction strongly favors the 1,4-disubstituted product.[5] |

| Unreacted Starting Materials | Incomplete reaction will leave starting materials in the crude product. | - Monitor the reaction progress by TLC until one of the starting materials is completely consumed. - Use a slight excess (1.1-1.2 equivalents) of one of the reactants (usually the more accessible one) to drive the reaction to completion. |

| Side Reactions of Azide | Azides can be unstable, especially at elevated temperatures, and may decompose. | - Avoid excessive heating. If heating is necessary, do so cautiously and for the minimum time required. - Ensure the 3-azidopyridine is pure and has been stored correctly (cool, dark, and protected from moisture). |

Frequently Asked Questions (FAQs)

Q1: How do I prepare the precursors, 3-ethynylpyridine and 3-azidopyridine?

A1:

-

3-Ethynylpyridine: A common method is the Sonogashira coupling of 3-bromopyridine with trimethylsilylacetylene, followed by deprotection of the silyl group.[6][7] Alternatively, it can be synthesized from 3-acetylpyridine.[6][7]

-

3-Azidopyridine: This is typically prepared from 3-aminopyridine via a diazotization reaction with sodium nitrite in an acidic medium, followed by the addition of sodium azide.[8] It is crucial to maintain low temperatures (0-5 °C) during the diazotization to prevent the formation of phenolic byproducts.

Q2: What is the best way to remove the copper catalyst after the reaction?

A2: Residual copper can be problematic for downstream applications. Here are a few effective methods:

-

Aqueous Ammonia Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia. The ammonia will complex with the copper, drawing it into the aqueous phase.

-

Chelating Resins: Stirring the crude reaction mixture with a copper-chelating resin (e.g., Chelex® 100) can effectively remove copper ions.

-

Silica Gel Chromatography: Copper salts often adhere strongly to silica gel. Running a column with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can separate the product from the copper catalyst.[2]

Q3: My 3-azidopyridine is a dark oil. Is it still usable?

A3: While freshly prepared 3-azidopyridine is often a pale-yellow oil, it can darken upon storage.[8] This does not necessarily mean it has decomposed significantly. It is best to check its purity by NMR. If significant impurities are present, purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) is recommended. Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating neat and protect from shock.

Q4: Can I run the reaction without a ligand for the copper catalyst?

A4: Yes, the reaction can proceed without a ligand, often using CuSO₄/sodium ascorbate in a suitable solvent. However, the use of a ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended. These ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and oxidation, and can accelerate the reaction, leading to higher yields and cleaner product profiles.

Q5: How do I choose the right solvent for my reaction?

A5: The ideal solvent should dissolve both the 3-ethynylpyridine and 3-azidopyridine. A mixture of t-butanol and water (1:1) is a common starting point. If your substrates are not soluble, consider using DMSO, DMF, THF, or a mixture of these with water. The polarity of the solvent can influence the reaction rate.

Experimental Protocols

Protocol 1: Synthesis of 3-Azidopyridine

-

To a solution of concentrated sulfuric acid (36 mL) in water (210 mL), cautiously add 3-aminopyridine (18.89 g, 0.20 mol) with stirring.[8]

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (16.6 g, 0.24 mol) in water (140 mL) dropwise, ensuring the temperature remains below 6 °C.[8]

-

Stir the mixture for an additional 20 minutes at 0-5 °C.

-

Add urea (2.4 g, 0.04 mol) in portions to quench any excess nitrous acid, and stir for another 20 minutes.

-

Slowly add a solution of sodium azide (15.6 g, 0.24 mol) in water (150 mL) dropwise, keeping the temperature below 10 °C. Vigorous nitrogen evolution will be observed.[8]

-

Allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Carefully neutralize the reaction mixture to pH 6-7 with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-azidopyridine as an oil.

Protocol 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 3-ethynylpyridine (1.0 g, 9.7 mmol) and 3-azidopyridine (1.28 g, 10.7 mmol, 1.1 eq) in a mixture of t-butanol (20 mL) and water (20 mL).

-

In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.12 g, 0.485 mmol, 5 mol%) in water (2 mL).

-

In another vial, prepare a solution of sodium ascorbate (0.38 g, 1.94 mmol, 20 mol%) in water (3 mL).

-

Add the copper sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The solution should turn a yellow-orange color.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, add 20 mL of a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Purification Strategy

Caption: A decision tree for the purification of the final product.

References

-

Preparation of 3-acetylpyridine. PrepChem.com. [Link]

- New method for preparing 3-pyridine acetic hydrochloride.

-

Preparation of 3-Azidopyridine. PrepChem.com. [Link]

- Preparation method of 3-aminopyridine.

-

3-aminopyridine. Organic Syntheses Procedure. [Link]

-

Synthesis of new 2,3-disubstituted pyridines containing a 1,2,3-triazole in the side-chain via one-pot copper-catalyzed azide-Alkyne cycloaddition. ResearchGate. [Link]

-

SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. [Link]

-

Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Cu‐Catalyzed Synthesis of Coumarin‐1,2,3‐Triazole Hybrids connected with Quinoline or Pyridine Framework. ResearchGate. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

-

Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. PMC - NIH. [Link]

-

Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. Atmiya University. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing). [Link]

-

Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?. PMC - NIH. [Link]

-

Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. [Link]

-

NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal. [Link]

-

Triazole-pyridine ligands: A novel approach to chromophoric iridium arrays. ResearchGate. [Link]

-

one derivative via multistep synthesis approach by novel Cu@Py-Oxa@SPION catalyst. PMC - NIH. [Link]

-

Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]

-

Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

-

Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. ResearchGate. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

-

Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions. [Link]

-

Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. ResearchGate. [Link]

-

Synthesis, structure and photoluminescence of Cu(i) complexes containing new functionalized 1,2,3-triazole ligands. Dalton Transactions (RSC Publishing). [Link]

-

Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ACS Publications. [Link]

-

Novel, nanomagnetic and recoverable copper(0)-catalyst in one-pot access to 1,4-disubstituted 1,2,3-triazoles and 5-substituted 1H-tetrazoles in water. PMC - PubMed Central. [Link]

- Purification of triazoles.

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

-

A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

-

Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Technical Support Center: Overcoming Challenges in the Cyclization Step of 1,2,4-Triazole-3-thione Synthesis

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the critical cyclization step. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Introduction: The Critical Cyclization Step

The synthesis of 1,2,4-triazole-3-thiones, pivotal scaffolds in medicinal chemistry, typically involves the cyclization of an acylthiosemicarbazide or a related precursor. This intramolecular condensation, most often base-catalyzed, is the cornerstone of forming the stable five-membered triazole ring. However, this step is frequently plagued by issues such as low yields, stubborn impurities, and incomplete reactions. This guide will dissect these challenges and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no yield in my 1,2,4-triazole-3-thione synthesis?

A1: The most frequent culprit is an inappropriate choice or concentration of the base. The basicity needs to be sufficient to deprotonate the requisite amide and thioamide protons of the acylthiosemicarbazide precursor, initiating the cyclization cascade. However, an overly strong base or excessive concentration can lead to side reactions and degradation of the starting material or product. Sodium hydroxide, potassium hydroxide, and sodium carbonate are commonly employed, and their optimal concentration is crucial.

Q2: I am observing a significant amount of a byproduct that is difficult to separate. What could it be?

A2: A common byproduct is the corresponding 1,3,4-oxadiazole. This arises from an alternative cyclization pathway of the acylthiosemicarbazide intermediate, particularly under acidic or neutral conditions where the oxygen of the carbonyl group acts as the nucleophile instead of the sulfur. Ensuring a sufficiently basic environment is key to favoring the desired 1,2,4-triazole-3-thione formation.

Q3: My reaction seems to stall and never reaches completion, even after extended reaction times. Why might this be happening?

A3: Incomplete conversion is often linked to insufficient heating or poor solubility of the starting material in the chosen solvent. The cyclization-dehydration step requires a certain activation energy, and inadequate temperature can lead to a sluggish reaction. Additionally, if your acylthiosemicarbazide precursor is not fully dissolved, the reaction becomes diffusion-limited, significantly slowing down the rate. Consider switching to a higher-boiling solvent or ensuring your reaction mixture is a homogenous solution.

Q4: Can the choice of solvent influence the outcome of the cyclization?

A4: Absolutely. The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the base. Protic solvents like ethanol or water are commonly used and can facilitate the proton transfer steps involved in the mechanism. However, the choice of solvent should be carefully considered in conjunction with the chosen base and reaction temperature to ensure optimal conditions.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is one of the most common frustrations in the synthesis of 1,2,4-triazole-3-thiones. The following guide provides a systematic approach to diagnosing and resolving this issue.

Potential Causes & Solutions

| Potential Cause | Explanation | Recommended Action |

| Inadequate Basicity | The base is not strong enough or is used in insufficient quantity to deprotonate the acylthiosemicarbazide, which is essential for initiating the cyclization. | Switch to a stronger base (e.g., from Na2CO3 to NaOH or KOH) or increase the molar equivalent of the base. A common starting point is 2-4 equivalents. |

| Sub-optimal Temperature | The cyclization-dehydration process is endothermic and requires sufficient thermal energy to overcome the activation barrier. | Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or water is a common practice. Monitor the reaction progress by TLC to determine the optimal temperature. |

| Poor Solubility | If the acylthiosemicarbazide precursor is not fully dissolved, the reaction kinetics will be significantly hindered. | Choose a solvent in which the starting material has good solubility at the reaction temperature. DMF or DMSO can be alternatives for particularly insoluble substrates, but be mindful of potential side reactions at high temperatures. |

| Degradation of Starting Material or Product | Harsh reaction conditions (e.g., excessively strong base, high temperature for prolonged periods) can lead to the decomposition of your starting material or the desired product. | Perform a time-course study using TLC to identify the point of maximum product formation and avoid unnecessary heating. Consider a milder base if degradation is suspected. |

Troubleshooting Workflow for Low Yield

Caption: Competing pathways in triazole synthesis.

Experimental Protocols

Optimized General Protocol for 1,2,4-Triazole-3-thione Synthesis

This protocol provides a robust starting point for the base-catalyzed cyclization of acylthiosemicarbazides.

Materials:

-

Acylthiosemicarbazide precursor (1.0 eq)

-

Sodium hydroxide (2.0 - 4.0 eq)

-

Ethanol or Water

-

Glacial Acetic Acid or dilute HCl for neutralization

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: Dissolve the acylthiosemicarbazide in a suitable volume of ethanol or water in the round-bottom flask.

-

Base Addition: Add the sodium hydroxide pellets or a concentrated aqueous solution to the reaction mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction time can vary from 2 to 8 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully neutralize the solution with glacial acetic acid or dilute HCl until the pH is approximately 5-6.

-

Precipitation and Filtration: The 1,2,4-triazole-3-thione product should precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any inorganic salts.

-

Drying and Recrystallization: Dry the product thoroughly. For higher purity, recrystallize from a suitable solvent such as ethanol.

References

-

The synthesis, characterization, and biological evaluation of some new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and characterization of 1,2,4-triazole-3-thione derivatives as potential antimicrobial agents. Journal of Chemical Sciences. [Link]

-

Synthesis and antimicrobial activity of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica - Drug Research. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to 1,2,3-Triazole vs. 1,2,4-Triazole Isomers in Drug Design

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the five-membered nitrogen-containing heterocycles, triazoles are a cornerstone, with their two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, offering distinct advantages and challenges. This guide provides a comparative analysis of these two isomers, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions in drug design.

The Strategic Choice: Why Triazoles?

Triazole rings are frequently incorporated into drug candidates for several key reasons. They are aromatic, planar structures that can act as bioisosteres for other chemical groups, such as amide bonds, improving metabolic stability. Their nitrogen atoms can participate in hydrogen bonding, a crucial interaction for molecular recognition at the target protein. Furthermore, the triazole core is generally considered to be metabolically robust and exhibits low toxicity.

A Tale of Two Isomers: Physicochemical and Structural Differences

The arrangement of nitrogen atoms in the triazole ring dictates the physicochemical properties of the resulting molecule. These differences, though subtle, have significant implications for a compound's behavior in a biological system.

| Property | 1,2,3-Triazole | 1,2,4-Triazole | Significance in Drug Design |

| Dipole Moment | High (4.4 D) | Moderate (2.5 D) | Influences solubility, crystal packing, and interactions with polar protein residues. |

| pKa (as a base) | 1.2 | 2.2 | Affects the ionization state at physiological pH, impacting absorption and distribution. |

| Hydrogen Bonding | 1,2,3-triazoles can act as hydrogen bond acceptors. The C-H bonds can also act as weak hydrogen bond donors. | 1,2,4-triazoles possess both hydrogen bond donor (N-H) and acceptor capabilities. | Crucial for target binding affinity and specificity. |

| Aromaticity | Aromatic | Aromatic | Confers planarity and stability. |

| Metabolic Stability | Generally high, resistant to oxidative metabolism. | Also exhibits good metabolic stability. | Leads to improved pharmacokinetic profiles. |

The higher dipole moment of the 1,2,3-triazole isomer can be advantageous for enhancing solubility and engaging in dipole-dipole interactions with the target. Conversely, the 1,2,4-triazole's ability to act as both a hydrogen bond donor and acceptor provides greater versatility in establishing interactions within a binding pocket.

Synthetic Accessibility: A Key Consideration

The ease and versatility of synthesis are paramount in the early stages of drug discovery. Here, the two isomers have distinct synthetic pathways.

The "Click" Chemistry of 1,2,3-Triazoles

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted-1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for creating large libraries of compounds for screening.

-

Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Classical Approaches to 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines or their derivatives with compounds containing a C-N bond, such as nitriles or amidines. The Einhorn-Brunner and Pellizzari reactions are classical examples. While effective, these methods can sometimes require harsher reaction conditions and may offer less substituent diversity compared to the CuAAC reaction.

Biological Activity and Approved Drugs: A Comparative Look

Both 1,2,3- and 1,2,4-triazole scaffolds are present in a multitude of approved drugs, highlighting their therapeutic relevance.

1,2,3-Triazole-Containing Drugs:

-

Tazobactam: A β-lactamase inhibitor, often co-administered with piperacillin to treat bacterial infections. The 1,2,3-triazole moiety is crucial for its inhibitory activity.

-

Carboxyamidotriazole (CAI): An anti-cancer agent that inhibits calcium influx.

1,2,4-Triazole-Containing Drugs:

-

Fluconazole and Itraconazole: Widely used antifungal agents that inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.

-

Anastrozole and Letrozole: Aromatase inhibitors used in the treatment of breast cancer.

-

Alprazolam: A benzodiazepine derivative used to manage anxiety disorders.

The prevalence of 1,2,4-triazoles in antifungal and anticancer therapies underscores the isomer's ability to effectively interact with enzyme active sites.

Metabolic Stability and Pharmacokinetics

A critical aspect of drug design is ensuring the metabolic stability of a compound to achieve a desirable pharmacokinetic profile. Both triazole isomers are generally considered to be metabolically stable. The triazole ring itself is resistant to cleavage by common metabolic enzymes like cytochrome P450s. However, the substituents on the triazole ring can be sites of metabolism.

The choice between a 1,2,3- and 1,2,4-triazole can influence the overall metabolic profile. For instance, the N-H of an unsubstituted 1,2,4-triazole can be a site for glucuronidation, a phase II metabolic reaction. The absence of such a handle in a fully substituted 1,2,3-triazole might lead to a different metabolic fate.

Decision-Making in Drug Design: A Rational Approach

The selection between a 1,2,3- and 1,2,4-triazole isomer is not arbitrary but a strategic decision based on the specific goals of the drug discovery program.

Conclusion

Both 1,2,3- and 1,2,4-triazoles are invaluable scaffolds in modern drug design. The 1,2,3-triazole, particularly with the advent of click chemistry, offers unparalleled synthetic accessibility for generating large and diverse compound libraries. Its strong dipole moment can be leveraged to enhance solubility and specific polar interactions. The 1,2,4-triazole, with its versatile hydrogen bonding capabilities, has a proven track record in a wide range of therapeutic areas, particularly as enzyme inhibitors.

The optimal choice between these two isomers is context-dependent and requires a thorough analysis of the target, the desired pharmacokinetic profile, and the synthetic strategy. By understanding the nuanced differences in their physicochemical properties, synthetic accessibility, and biological roles, medicinal chemists can strategically employ these privileged heterocycles to design the next generation of therapeutics.

References

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 3. Regioselectivity and reaction mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

-

Boţoş, A. C., & Karakas, D. (2021). 1, 2, 4-Triazole-Containing Scaffolds as Promising Anticancer Agents. Molecules, 26(11), 3236. [Link]

-

Jain, A., & Sharma, S. (2016). A review on the chemistry and biological significance of 1, 2, 3-triazole. Letters in Drug Design & Discovery, 13(8), 711-723. [Link]

-

Kumar, R., & Kumar, S. (2018). 1, 2, 4-Triazole: a privileged scaffold in medicinal chemistry. Chemistry Central Journal, 12(1), 1-22. [Link]

A Head-to-Head Comparison of Anticonvulsant Drugs for Absence Seizures: Ethosuximide vs. Lamotrigine

This guide provides a comprehensive, head-to-head comparison of ethosuximide, the long-standing first-line treatment for absence seizures, and lamotrigine, a broader-spectrum anticonvulsant also utilized in this indication. The analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and protocols.

Introduction: The Therapeutic Landscape of Absence Seizures

Absence seizures, characterized by brief, non-convulsive episodes of impaired consciousness, are a type of generalized seizure predominantly seen in children. The underlying pathophysiology involves abnormal, synchronized neuronal firing in the thalamocortical circuits. The ideal anticonvulsant for this condition should effectively suppress these aberrant neuronal discharges with minimal side effects to ensure patient adherence and quality of life. For decades, ethosuximide has been the gold standard due to its specific mechanism of action and favorable side-effect profile in this patient population. However, the availability of newer, broad-spectrum anticonvulsants like lamotrigine presents alternative therapeutic strategies.

Mechanism of Action: A Tale of Two Pathways

The distinct mechanisms of action of ethosuximide and lamotrigine underpin their differing clinical profiles.

Ethosuximide exerts its effects primarily by inhibiting T-type calcium channels in thalamic neurons. These channels are crucial for generating the rhythmic spike-wave discharges characteristic of absence seizures. By blocking these channels, ethosuximide dampens the hypersynchronized firing of thalamocortical neurons, thereby preventing seizure activity.

Lamotrigine , on the other hand, is a use-dependent blocker of voltage-gated sodium channels. This action stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters, particularly glutamate. While this is its primary mechanism for treating focal and generalized tonic-clonic seizures, lamotrigine also has a weaker inhibitory effect on T-type calcium channels, which likely contributes to its efficacy in absence seizures.

Figure 1: Comparative Mechanisms of Action.

Pharmacokinetic and Pharmacodynamic Profiles

A direct comparison of the pharmacokinetic and pharmacodynamic properties of ethosuximide and lamotrigine reveals key differences that influence their clinical application.

| Parameter | Ethosuximide | Lamotrigine |

| Bioavailability | ~93% | ~98% |

| Protein Binding | <10% | ~55% |

| Metabolism | Hepatic (CYP3A4) | Hepatic (UGT1A4) |

| Half-life | ~40-60 hours (adults), ~30 hours (children) | ~25-30 hours (monotherapy) |

| Time to Peak | 3-7 hours | 1-4 hours |

| Excretion | Renal | Renal |

Data Sources:

Clinical Efficacy: Head-to-Head Evidence

A landmark, double-blind, randomized controlled trial published in the New England Journal of Medicine provides the most direct comparison of ethosuximide, lamotrigine, and valproic acid for childhood absence epilepsy.

| Outcome | Ethosuximide | Lamotrigine |

| Freedom-from-Failure Rate (12 months) | 53% | 29% |

| Seizure-Free Rate (12 months) | 58% | 37% |

This study demonstrated the superior efficacy of ethosuximide and valproic acid over lamotrigine for the initial treatment of childhood absence epilepsy. While lamotrigine is effective for some patients and has a broader spectrum of activity against other seizure types, ethosuximide remains the preferred first-line agent for uncomplicated absence seizures.